An In-Depth Technical Guide to the Physicochemical and Synthetic Profiling of N-(4-Phenylcyclohex-3-en-1-yl)benzamide
An In-Depth Technical Guide to the Physicochemical and Synthetic Profiling of N-(4-Phenylcyclohex-3-en-1-yl)benzamide
Executive Summary
In the landscape of modern drug discovery, the rational design of conformationally restricted, lipophilic scaffolds is critical for targeting complex hydrophobic binding pockets, such as those found in G-protein coupled receptors (GPCRs) and allosteric kinase domains. N-(4-Phenylcyclohex-3-en-1-yl)benzamide (CAS: 1820711-63-4)[1] represents a highly specialized chemical building block that merges the rigidity of a cyclohexene ring with a bipartite aromatic system.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive, self-validating guide to the structural rationale, synthetic methodology, and physicochemical characterization of this molecule. Every protocol detailed herein is designed not just to instruct, but to explain the underlying chemical causality governing the experimental parameters.
Structural Rationale and Pharmacophore Deconstruction
The molecular architecture of N-(4-phenylcyclohex-3-en-1-yl)benzamide ( C19H19NO ) is defined by three distinct domains:
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The Benzamide Core : Provides a stable, neutral hydrogen-bond donor (N-H) and acceptor (C=O) pair. The amide bond typically adopts a trans conformation, directing the flanking hydrophobic groups into distinct spatial vectors.
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The Cyclohexene Linker : Unlike highly flexible linear alkyl chains, the cyclohex-3-ene ring introduces a degree of conformational restriction. The sp2 hybridized carbons of the alkene lock a portion of the ring into a planar geometry, which precisely projects the attached phenyl ring. Furthermore, the alkene serves as a latent synthetic handle for late-stage functionalization (e.g., epoxidation or dihydroxylation).
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The Distal Phenyl Ring : Creates a highly lipophilic terminus capable of engaging in π−π stacking or occupying deep hydrophobic sub-pockets.
This structural combination yields a molecule that is highly lipophilic but strictly adheres to established drug-likeness guidelines, making it an excellent starting point for hit-to-lead optimization.
Physicochemical Properties & Drug-Likeness
To predict the pharmacokinetic behavior (absorption, distribution, metabolism, and excretion - ADME) of a compound, we rely on foundational heuristics like[2]. The Ro5 posits that poor oral absorption is likely if a molecule violates more than one of the following criteria: Molecular Weight > 500 Da, H-bond donors > 5, H-bond acceptors > 10, or calculated LogP (CLogP) > 5[3].
As summarized in Table 1 , N-(4-phenylcyclohex-3-en-1-yl)benzamide exhibits zero Ro5 violations, firmly establishing its "drug-like" physicochemical profile. However, its high lipophilicity (CLogP ~4.5) suggests that while membrane permeability will be excellent, aqueous solubility may be a rate-limiting factor in biological assays, necessitating careful formulation (e.g., using DMSO or surfactants).
Table 1: Quantitative Physicochemical Profile of N-(4-Phenylcyclohex-3-en-1-yl)benzamide
| Property | Value | Ro5 Threshold | Compliance |
| Molecular Formula | C19H19NO | N/A | N/A |
| Molecular Weight | 277.36 g/mol | < 500 Da | Pass |
| Hydrogen Bond Donors (HBD) | 1 (Amide N-H) | ≤ 5 | Pass |
| Hydrogen Bond Acceptors (HBA) | 1 (Amide C=O) | ≤ 10 | Pass |
| Calculated LogP (CLogP) | ~4.5 | ≤ 5 | Pass |
| Topological Polar Surface Area | 29.1 Ų | < 140 Ų | Pass |
| Rotatable Bonds | 3 | ≤ 10 | Pass |
Synthetic Methodology: The Schotten-Baumann Acylation
The most direct and atom-economical route to synthesize N-(4-phenylcyclohex-3-en-1-yl)benzamide is via the [4], utilizing 4-phenylcyclohex-3-en-1-amine (CAS: 51171-82-5) and benzoyl chloride.
Causality of Experimental Choices
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Reagent Selection : Benzoyl chloride is chosen over benzoic acid because the pre-activated acyl chloride undergoes rapid nucleophilic acyl substitution without the need for expensive coupling reagents (e.g., HATU or EDC)[5].
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Role of Triethylamine (TEA) : The reaction generates one equivalent of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the starting primary amine, rendering it non-nucleophilic and stalling the reaction. TEA (pKa ~10.7) acts as a non-nucleophilic base scavenger to trap the HCl, driving the reaction to completion[6].
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Temperature Control (0 °C to RT) : Acyl chloride couplings are highly exothermic. Initiating the reaction at 0 °C suppresses the formation of unwanted side products (such as di-acylation or oxazolone formation) and minimizes the degradation of the acyl chloride[7].
Step-by-Step Synthetic Protocol
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Preparation : In an oven-dried, round-bottom flask purged with inert nitrogen, dissolve 4-phenylcyclohex-3-en-1-amine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
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Base Addition : Add Triethylamine (TEA) (1.5 eq, 15 mmol) to the stirring solution.
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Cooling & Acylation : Submerge the flask in an ice-water bath (0 °C). Slowly add benzoyl chloride (1.1 eq, 11 mmol) dropwise via a syringe over 15 minutes to control the exothermic heat release[7].
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Propagation : Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir continuously for 12–16 hours. Reaction progress should be monitored via TLC (Hexanes:EtOAc, 3:1).
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Self-Validating Workup :
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Dilute the mixture with additional DCM.
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Wash with 1.0 M aqueous HCl (2x). Causality: This selectively protonates and removes any unreacted starting amine and TEA into the aqueous layer.
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Wash with saturated aqueous NaHCO3 (2x). Causality: This neutralizes and removes any unreacted benzoyl chloride (which hydrolyzes to benzoic acid).
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Wash with brine, dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure.
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Purification : Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure amide.
Figure 1: Synthetic workflow for the Schotten-Baumann acylation of 4-phenylcyclohex-3-en-1-amine.
Analytical & Physicochemical Characterization Protocols
To ensure scientific integrity, the synthesized compound must be subjected to a rigorous, self-validating analytical workflow.
Protocol A: LC-MS Purity and Identity Validation
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Objective : Confirm the molecular mass ( [M+H]+=278.1 ) and assess chromatographic purity >95%.
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Methodology : Inject 1 µL of a 1 mg/mL sample (dissolved in Acetonitrile) into an LC-MS system equipped with a C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
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Mobile Phase : Gradient of Water (Solvent A) and Acetonitrile (Solvent B), both containing 0.1% Formic Acid.
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Causality : The C18 stationary phase separates compounds based on hydrophobicity. Given the high CLogP of this molecule, it will elute late in the gradient. The 0.1% Formic Acid is critical; it acts as a proton source to ensure robust and consistent ionization of the amide nitrogen in Positive Electrospray Ionization (ESI+) mode.
Protocol B: Thermodynamic Solubility and Shake-Flask LogP
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Objective : Empirically determine the partition coefficient and aqueous solubility to guide in vitro assay formulation.
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Methodology (LogP) : Dissolve the compound in a pre-equilibrated biphasic mixture of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4). Shake the mixture at 25 °C for 24 hours, allow the phases to separate, and quantify the concentration in both layers via HPLC-UV.
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Causality : We utilize a 24-hour equilibration (Thermodynamic method) rather than a rapid kinetic method. Kinetic solubility only measures the precipitation point of a compound pre-dissolved in DMSO, which can yield falsely elevated results due to supersaturation. Thermodynamic solubility measures the true equilibrium between the solid crystalline lattice and the aqueous buffer, providing the most accurate data for late-stage lead profiling.
Figure 2: Parallel physicochemical and analytical characterization workflow for lead validation.
Conclusion
N-(4-Phenylcyclohex-3-en-1-yl)benzamide is a robust, synthetically accessible building block that offers a unique combination of conformational rigidity and high lipophilicity. Its strict adherence to Lipinski's Rule of Five makes it a highly attractive pharmacophore for targeting deep hydrophobic pockets in modern drug discovery programs. By employing the optimized Schotten-Baumann synthesis and rigorous thermodynamic characterization protocols outlined in this guide, researchers can reliably generate and profile this scaffold for downstream biological evaluation.
References
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ChemBuyersGuide . "GLR Innovations: 4-PHENYLCYCLOHEX-3-EN-1-AMINE CAS:51171-82-5". ChemBuyersGuide.com. Available at:[Link]
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Wikipedia . "Lipinski's rule of five". Wikipedia.org. Available at:[Link][2]
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National Institutes of Health (NIH) / PMC . "BDDCS, the Rule of 5 and Drugability". NIH.gov. Available at:[Link][3]
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National Institutes of Health (NIH) / PMC . "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4". NIH.gov. Available at:[Link][5]
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ResearchGate . "What is the role of TEA in amide coupling, in the reaction between the 2nd amine and benzoyl chloride?". Researchgate.net. Available at:[Link][6]
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Organic Syntheses . "Procedure: N-Methyl-N-phenyl benzamide". OrgSyn.org. Available at:[Link][7]
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